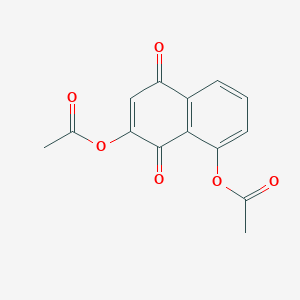
1,4-Naphthalenedione, 2,8-bis(acetyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Naphthalenedione, 2,8-bis(acetyloxy)- is a chemical compound with the molecular formula C14H10O6 It is a derivative of 1,4-naphthoquinone, where the hydrogen atoms at positions 2 and 8 are replaced by acetyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2,8-bis(acetyloxy)- typically involves the acetylation of 1,4-naphthoquinone. The reaction can be carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Acetic acid or a similar solvent
Catalyst: Sulfuric acid or another strong acid
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Reactants: 1,4-naphthoquinone and acetic anhydride
Catalyst: Sulfuric acid
Reaction Vessel: Large-scale reactors with temperature control
Purification: Crystallization or distillation to obtain the pure compound
Chemical Reactions Analysis
Types of Reactions
1,4-Naphthalenedione, 2,8-bis(acetyloxy)- undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form different quinone derivatives.
Reduction: Can be reduced to form hydroquinone derivatives.
Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation Products: Various quinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Compounds with different functional groups replacing the acetyloxy groups.
Scientific Research Applications
1,4-Naphthalenedione, 2,8-bis(acetyloxy)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Naphthalenedione, 2,8-bis(acetyloxy)- involves its interaction with various molecular targets and pathways. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application, such as its use in antimicrobial or anticancer research.
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: The parent compound, which lacks the acetyloxy groups.
2-Acetyloxy-1,4-naphthoquinone: A derivative with a single acetyloxy group.
2,3-Dichloro-1,4-naphthoquinone: A derivative with chlorine atoms instead of acetyloxy groups.
Uniqueness
1,4-Naphthalenedione, 2,8-bis(acetyloxy)- is unique due to the presence of two acetyloxy groups, which can influence its chemical reactivity and biological activity. The acetyloxy groups can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis. Additionally, the presence of these groups can modulate the compound’s biological properties, potentially enhancing its therapeutic potential.
Properties
CAS No. |
61276-36-6 |
|---|---|
Molecular Formula |
C14H10O6 |
Molecular Weight |
274.22 g/mol |
IUPAC Name |
(7-acetyloxy-5,8-dioxonaphthalen-1-yl) acetate |
InChI |
InChI=1S/C14H10O6/c1-7(15)19-11-5-3-4-9-10(17)6-12(20-8(2)16)14(18)13(9)11/h3-6H,1-2H3 |
InChI Key |
WWECCGGTNPBYAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1C(=O)C(=CC2=O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Isoindol-1-one, 3,3'-[(2-chloro-1,4-phenylene)dinitrilo]bis[2,3-dihydro-](/img/structure/B14598007.png)
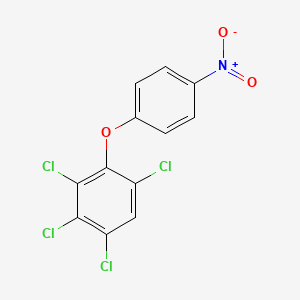
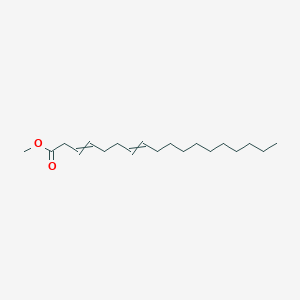
![2-Methyl-3-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-1-one](/img/structure/B14598019.png)


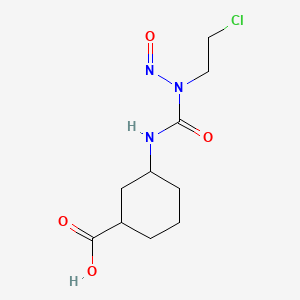


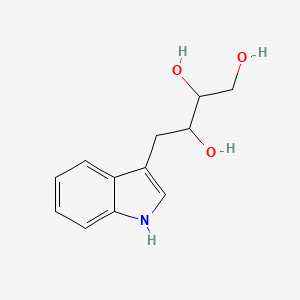

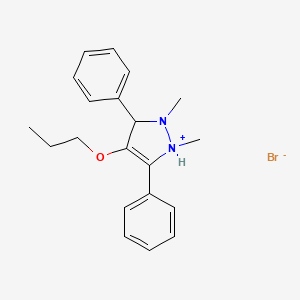
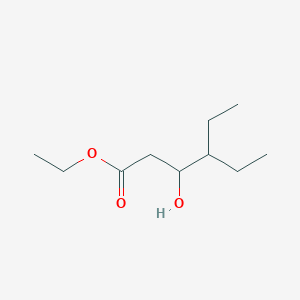
![2-[5-Chloro-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol](/img/structure/B14598094.png)
